Mangafodipir trisodium chemical structure and properties
Mangafodipir trisodium chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangafodipir trisodium, a paramagnetic contrast agent, has been a subject of significant interest in medical imaging and, more recently, for its therapeutic potential as a superoxide dismutase (SOD) mimetic. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of mangafodipir trisodium. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide includes a detailed summary of its properties in structured tables, descriptions of experimental methodologies, and visual representations of its metabolic pathway and analytical workflow.
Chemical Structure and Identification
Mangafodipir trisodium is a coordination complex consisting of a central manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP). The systematic IUPAC name for the active component is trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)-4-pyridinyl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)-4-pyridinyl]methyl]amino]acetate;hydron;manganese(2+).
The structure of mangafodipir trisodium has been elucidated by X-ray crystallography, revealing a distorted octahedral coordination geometry around the central manganese ion. The manganese(II) ion is coordinated by two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens from the fodipir ligand.
Table 1: Chemical Identifiers for Mangafodipir Trisodium
| Identifier | Value |
| CAS Number | 140678-14-4[1] |
| PubChem CID | 160036[2] |
| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂[1][3][4] |
| Molecular Weight | 757.32 g/mol |
| InChI | InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-24-7-17(11-39-41(33,34)35)21(23-13)5-25(9-19(27)28)3-4-26(10-20(29)30)6-22-18(12-40-42(36,37)38)8-24-14(2)22;;;;/h7-8,23H,3-6,9-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
| SMILES | [Na+].[Na+].[Na+].CC1=NC=C(COP([O-])([O-])=O)C(CN(CC(=O)[O-])CCN(CC2=C(C(=O)[O-])N=C(C)C=C2COP([O-])([O-])=O)CC(=O)[O-])=C1[O-].[Mn+2] |
Physicochemical Properties
Mangafodipir trisodium is a crystalline, hygroscopic solid that is readily soluble in water. The commercial formulation, Teslascan®, was provided as a clear, bright to dark yellow solution for infusion.
Table 2: Physicochemical Properties of Mangafodipir Trisodium
| Property | Value | Reference |
| Physical State | Crystalline, hygroscopic solid | |
| Solubility | H₂O: ≥ 50 mg/mL (66.02 mM) | |
| pH (1% w/w in water) | Physiological pH | |
| Viscosity (of Teslascan®) | Low viscosity | |
| Osmolality (of Teslascan®) | Isotonic with blood | |
| Purity/Grade | >98% |
Experimental Protocols
Synthesis
The synthesis of the fodipir ligand and its complexation with manganese(II) has been described by Rocklage et al. While the specific, detailed protocol is not available in the provided search results, the general approach involves the synthesis of the N,N'-dipyridoxylethylenediamine-N,N'-diacetate 5,5'-bis(phosphate) (fodipir) ligand, followed by chelation with a suitable manganese(II) salt.
Physicochemical Characterization
The physicochemical properties of mangafodipir trisodium were extensively studied by Tirkkonen et al. The methodologies used, though not detailed in the snippets, would have included:
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X-ray Crystallography: To determine the three-dimensional molecular structure.
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Powder X-ray Diffraction (PXRD), Optical Microscopy, Thermal Analysis (e.g., DSC, TGA), and IR Spectroscopy: To evaluate the presence of polymorphism.
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Spectroscopic Techniques (e.g., UV-Vis, NMR): For structural confirmation and characterization.
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Hygroscopicity Testing: To determine the moisture absorption profile at various relative humidities.
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Solubility Studies: To quantify solubility in different solvents.
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pH and Osmolality Measurements: To characterize the properties of the solution formulation.
Analytical Methods
A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of mangafodipir (as MnDPDP) and its major metabolites in human plasma.
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Sample Preparation: Heparinized blood samples are treated with trisodium phosphate dodecahydrate to achieve a pH of 10.0 ± 0.2, inhibiting in vitro dephosphorylation and transmetallation. The plasma is then ultrafiltrated before analysis.
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Chromatographic Conditions:
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Column: OmniPac PAX-500 (a mixed-bed resin with anion exchange and reversed-phase functions).
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Elution: Isocratic elution.
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Detection: UV detection at 310 nm.
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Quantitation: The limit of quantitation (LOQ) is in the micromolar range for mangafodipir and its metabolites.
Caption: HPLC analysis workflow for mangafodipir.
Biological Properties and Mechanism of Action
MRI Contrast Agent
Mangafodipir trisodium functions as a positive (T1-enhancing) contrast agent for magnetic resonance imaging (MRI), particularly for the liver. The paramagnetic manganese(II) ion shortens the longitudinal relaxation time (T1) of water protons in tissues where it accumulates. Normal liver tissue readily takes up the manganese, causing it to appear brighter on T1-weighted MRI scans. In contrast, abnormal or cancerous tissues exhibit less uptake, leading to enhanced contrast and improved lesion detection.
Metabolism and Pharmacokinetics
Following intravenous administration, mangafodipir trisodium undergoes significant metabolism. The manganese ion can be released from the fodipir ligand through two primary mechanisms: dephosphorylation and transmetallation.
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Dephosphorylation: The phosphate groups on the fodipir ligand are enzymatically removed.
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Transmetallation: The manganese(II) ion is exchanged for endogenous zinc ions.
These processes lead to the formation of several metabolites, including manganese dipyridoxyl monophosphate (MnDPMP), manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED), and their corresponding zinc complexes (ZnDPDP, ZnDPMP, and ZnPLED).
Caption: Metabolic fate of mangafodipir trisodium.
Superoxide Dismutase (SOD) Mimetic Activity
An important discovery during the development of mangafodipir was its intrinsic superoxide dismutase (SOD) mimetic activity. This property is attributed to the manganese ion within the chelate, which can catalytically dismutate superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This antioxidant activity is of significant interest for its potential therapeutic applications in conditions associated with oxidative stress, such as an adjunct to chemotherapy to mitigate side effects.
Conclusion
Mangafodipir trisodium is a well-characterized molecule with a dual role as an MRI contrast agent and a potential therapeutic agent due to its SOD mimetic properties. Its chemical structure and physicochemical properties have been thoroughly investigated, providing a solid foundation for its application in clinical and research settings. The understanding of its metabolic pathways is crucial for interpreting its pharmacokinetics and pharmacodynamics. Further research into its SOD mimetic activity may unveil new therapeutic opportunities for this versatile compound. This technical guide provides a core repository of information to support ongoing and future investigations into mangafodipir trisodium.
